molecular formula C20H23FN4O2 B4522122 5-[4-(4-fluorophenyl)piperazino]-5-oxo-N-(3-pyridyl)pentanamide

5-[4-(4-fluorophenyl)piperazino]-5-oxo-N-(3-pyridyl)pentanamide

Cat. No.: B4522122
M. Wt: 370.4 g/mol
InChI Key: GKJDYZZBRNPQHP-UHFFFAOYSA-N
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Description

5-[4-(4-fluorophenyl)piperazino]-5-oxo-N-(3-pyridyl)pentanamide: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-fluorophenyl)piperazino]-5-oxo-N-(3-pyridyl)pentanamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution with a fluorophenyl group. The pyridine ring is then introduced, followed by the formation of the pentanamide chain. Common reagents used in these reactions include fluorobenzene, piperazine, and pyridine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-fluorophenyl)piperazino]-5-oxo-N-(3-pyridyl)pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The fluorophenyl and pyridine rings can undergo substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

5-[4-(4-fluorophenyl)piperazino]-5-oxo-N-(3-pyridyl)pentanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions with proteins and enzymes.

    Medicine: The compound is explored for its potential therapeutic effects, including its role as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 5-[4-(4-fluorophenyl)piperazino]-5-oxo-N-(3-pyridyl)pentanamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets, modulating their activity and influencing cellular pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(4-fluorophenyl)piperazino]-5-oxo-N-(3-pyridyl)pentanamide stands out due to its unique combination of a piperazine ring, fluorophenyl group, and pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-pyridin-3-ylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c21-16-6-8-18(9-7-16)24-11-13-25(14-12-24)20(27)5-1-4-19(26)23-17-3-2-10-22-15-17/h2-3,6-10,15H,1,4-5,11-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJDYZZBRNPQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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